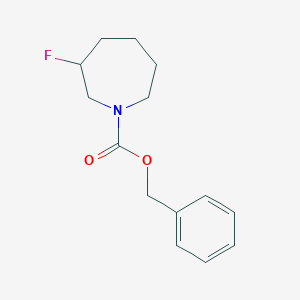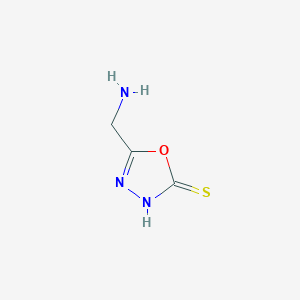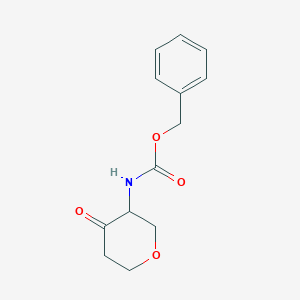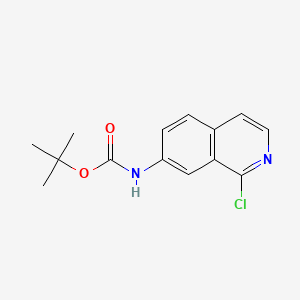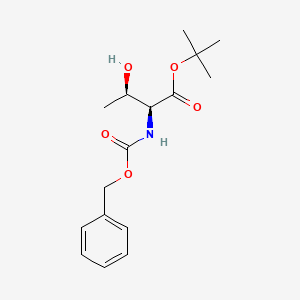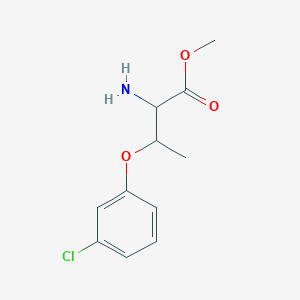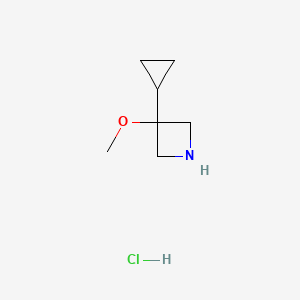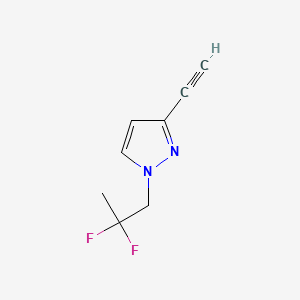![molecular formula C13H18FNO4S B15303149 tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorosulfonyl phenyl group, and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(fluorosulfonyl)phenyl ethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-{1-[4-(sulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-{1-[4-(methylsulfonyl)phenyl]ethyl}carbamate
Uniqueness
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required .
Eigenschaften
Molekularformel |
C13H18FNO4S |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-fluorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16) |
InChI-Schlüssel |
JUZABYIPXNNNMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


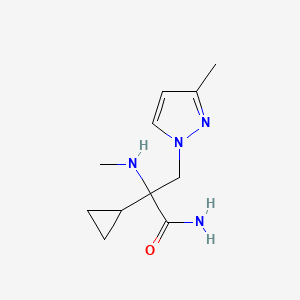
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
